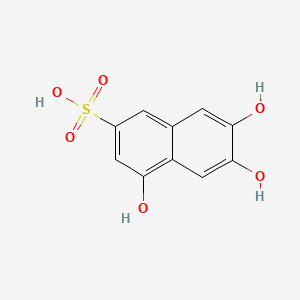
4,6,7-Trihydroxynaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7-Trihydroxynaphthalene-2-sulfonic acid is an organic compound with the molecular formula C₁₀H₈O₆S. It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups and a sulfonic acid group attached to the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trihydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of 4,6,7-trihydroxynaphthalene. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 2-position of the naphthalene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7-Trihydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4,6,7-Trihydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4,6,7-Trihydroxynaphthalene-2-sulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its participation in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenesulfonic acid: Lacks the hydroxyl groups present in 4,6,7-Trihydroxynaphthalene-2-sulfonic acid.
4-Hydroxynaphthalene-2-sulfonic acid: Contains only one hydroxyl group.
6,7-Dihydroxynaphthalene-2-sulfonic acid: Contains two hydroxyl groups.
Eigenschaften
CAS-Nummer |
6357-98-8 |
|---|---|
Molekularformel |
C10H8O6S |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
4,6,7-trihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O6S/c11-8-3-6(17(14,15)16)1-5-2-9(12)10(13)4-7(5)8/h1-4,11-13H,(H,14,15,16) |
InChI-Schlüssel |
DHTAGNJCDJLZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




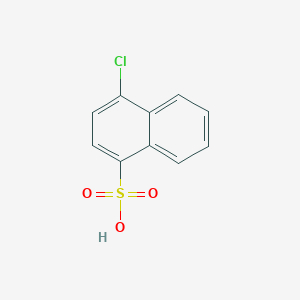
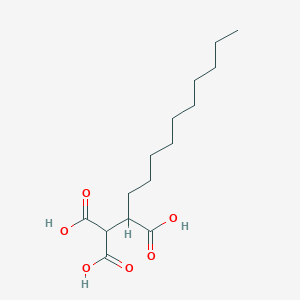
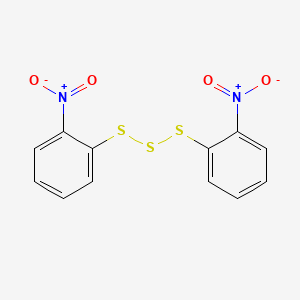
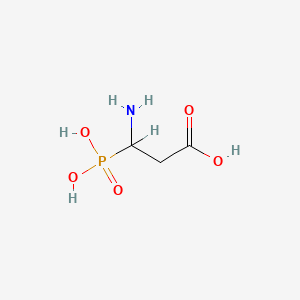

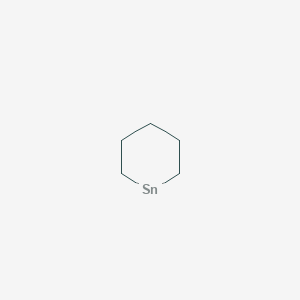
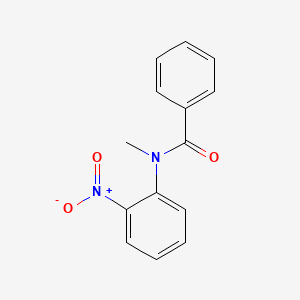
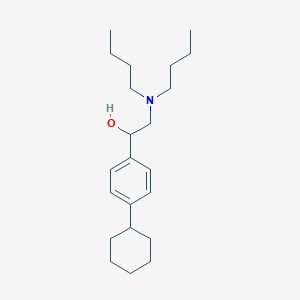
![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
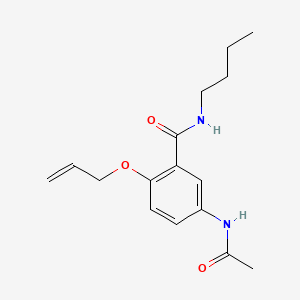
![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
